molecular formula C16H14ClN3O9S2 B14374648 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate CAS No. 89876-80-2

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate

Cat. No.: B14374648
CAS No.: 89876-80-2
M. Wt: 491.9 g/mol
InChI Key: CYNNSRZGUCZQPF-UHFFFAOYSA-M
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Description

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate is a chemical compound with the molecular formula C16H14N3O5S2 It is known for its unique structure, which includes both nitrophenyl and sulfanyl groups attached to an oxazin-4-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate typically involves multiple steps. The starting materials often include 2-nitrophenyl thiol and an appropriate oxazinone precursor. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate involves its interaction with molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the sulfanyl groups can form covalent bonds with target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium chloride
  • 4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium bromide

Uniqueness

4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate is unique due to its perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This makes it distinct from its chloride and bromide counterparts, which may have different physical and chemical properties.

Properties

CAS No.

89876-80-2

Molecular Formula

C16H14ClN3O9S2

Molecular Weight

491.9 g/mol

IUPAC Name

4,6-bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium;perchlorate

InChI

InChI=1S/C16H14N3O5S2.ClHO4/c20-18(21)12-5-1-3-7-14(12)25-16-11-17(9-10-24-16)26-15-8-4-2-6-13(15)19(22)23;2-1(3,4)5/h1-8,11,16H,9-10H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

CYNNSRZGUCZQPF-UHFFFAOYSA-M

Canonical SMILES

C1COC(C=[N+]1SC2=CC=CC=C2[N+](=O)[O-])SC3=CC=CC=C3[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Origin of Product

United States

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